2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrochloride
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Overview
Description
2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrochloride is a heterocyclic compound with significant biological activity. It belongs to the class of benzazepines, which are known for their diverse pharmacological properties. This compound is of interest in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acylation of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid (CF3SO3H) . Another approach includes the reductive rearrangement of oximes in the presence of boron trifluoride diethyl etherate (BF3·OEt2) and a boron hydride-dimethyl sulfide complex .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized benzazepine derivatives.
Scientific Research Applications
2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a tool for studying biological processes and interactions.
Industry: It is used in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrochloride involves its interaction with specific molecular targets and pathways. For instance, some benzazepine derivatives are known to act as sodium channel blockers, which can influence neuronal activity and have therapeutic effects . The exact molecular targets and pathways depend on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzazepine derivatives such as:
- 1-benzazepines
- 2-benzazepines
- 3-benzazepines
Uniqueness
2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrochloride is unique due to its specific structure and the presence of the hydroxyl group at the 7-position. This structural feature can influence its biological activity and make it distinct from other benzazepine derivatives .
Properties
IUPAC Name |
2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c12-10-2-1-8-3-5-11-6-4-9(8)7-10;/h1-2,7,11-12H,3-6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDCSEQUSFTXDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=C1C=CC(=C2)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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